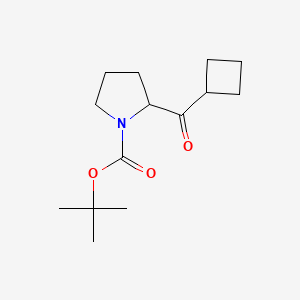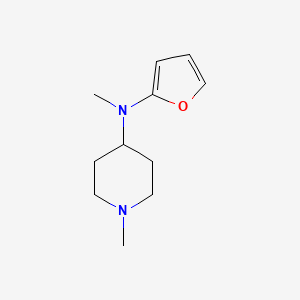
N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine is a compound that features a furan ring attached to a piperidine ring with a dimethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine typically involves the reaction of furan-2-carboxaldehyde with N,N-dimethylpiperidin-4-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan compounds.
Scientific Research Applications
N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-N,1-dimethylpiperidin-4-amine
- N-(thiophen-2-yl)-N,1-dimethylpiperidin-4-amine
- N-(benzofuran-2-yl)-N,1-dimethylpiperidin-4-amine
Uniqueness
N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C11H18N2O/c1-12-7-5-10(6-8-12)13(2)11-4-3-9-14-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
XOUMRBOYUXONPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


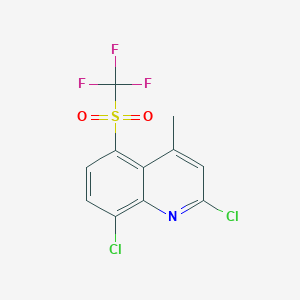
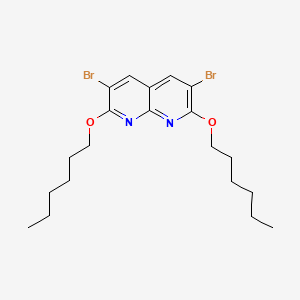
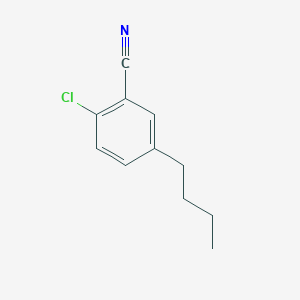
![3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one](/img/structure/B12988816.png)
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B12988819.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B12988836.png)
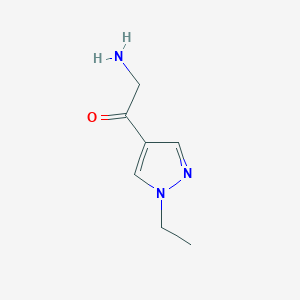

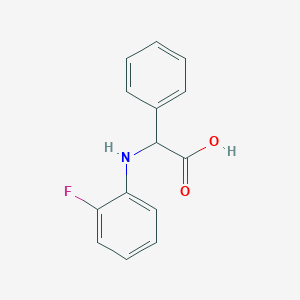
![1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B12988854.png)
![2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B12988862.png)

